molecular formula C17H17N3O B3317108 3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine CAS No. 956192-11-3

3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B3317108
CAS RN: 956192-11-3
M. Wt: 279.34 g/mol
InChI Key: XDEKZJYGFXHXSY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, also known as MPMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a pyrazole derivative and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Reductive Amination Synthesis

  • The compound is utilized in reductive amination synthesis. Specifically, it is involved in the formation of secondary amines, contributing to the synthesis of biologically active molecules and intermediates in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

  • This compound is key in synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives. These derivatives show promising anti-inflammatory and anti-cancer activities, indicating its significant potential in medical research (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Development of New Cytotoxic Compounds

  • Research shows its use in creating new cytotoxic compounds, particularly in synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives that have shown efficacy against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Schiff Base Ligands Creation

  • It's employed in the preparation of Schiff base ligands, which are pivotal in spectroscopic and crystallographic studies. These studies enhance our understanding of molecular structures and tautomeric equilibria (Hayvalı, Unver, & Svoboda, 2010).

Corrosion Inhibition

Antimicrobial and Antifungal Applications

  • It contributes to the synthesis of polymers with antimicrobial and antifungal properties, indicating its utility in developing new medical treatments and materials with enhanced biological resistance (Aly & El-Mohdy, 2015).

Synthesis of Multicyclic Pyridine Compounds

  • The compound is instrumental in the synthesis of multicyclic pyridine containing compounds, showcasing its importance in the creation of drugs with diverse pharmacological activities (Shah, 2017).

properties

IUPAC Name

5-(4-methoxyphenyl)-2-(3-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-4-3-5-14(10-12)20-17(18)11-16(19-20)13-6-8-15(21-2)9-7-13/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEKZJYGFXHXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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